molecular formula C10H18O3 B14237821 2-Methylcyclohexyl 2-hydroxypropanoate CAS No. 594858-79-4

2-Methylcyclohexyl 2-hydroxypropanoate

Cat. No.: B14237821
CAS No.: 594858-79-4
M. Wt: 186.25 g/mol
InChI Key: ZLMORGKRXPNOBO-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl 2-hydroxypropanoate is an organic compound with the molecular formula C10H18O3. It is an ester formed from the reaction of 2-methylcyclohexanol and 2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohexyl 2-hydroxypropanoate typically involves the esterification of 2-methylcyclohexanol with 2-hydroxypropanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester, and the water produced during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Methylcyclohexyl 2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-methylcyclohexanol and 2-hydroxypropanoic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
  • 2-Hydroxypropyl 2-isopropyl-5-methylcyclohexyl carbonate
  • Methyl 2-hydroxypropanoate

Uniqueness

2-Methylcyclohexyl 2-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclohexyl ring with a hydroxypropanoate ester group makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

594858-79-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(2-methylcyclohexyl) 2-hydroxypropanoate

InChI

InChI=1S/C10H18O3/c1-7-5-3-4-6-9(7)13-10(12)8(2)11/h7-9,11H,3-6H2,1-2H3

InChI Key

ZLMORGKRXPNOBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC(=O)C(C)O

Origin of Product

United States

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